molecular formula C9H11N3O3 B14219345 N-[2-(4-Nitroanilino)ethyl]formamide CAS No. 717110-29-7

N-[2-(4-Nitroanilino)ethyl]formamide

Cat. No.: B14219345
CAS No.: 717110-29-7
M. Wt: 209.20 g/mol
InChI Key: ZCKDSTNMVKUMLP-UHFFFAOYSA-N
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Description

N-[2-(4-Nitroanilino)ethyl]formamide is an organic compound characterized by a formamide group (-NHCHO) linked via an ethyl chain to a 4-nitroaniline moiety. The 4-nitroaniline component consists of an aniline ring with a nitro (-NO₂) group in the para position. This structural arrangement confers unique electronic and steric properties, making the compound valuable in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

717110-29-7

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

N-[2-(4-nitroanilino)ethyl]formamide

InChI

InChI=1S/C9H11N3O3/c13-7-10-5-6-11-8-1-3-9(4-2-8)12(14)15/h1-4,7,11H,5-6H2,(H,10,13)

InChI Key

ZCKDSTNMVKUMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCNC=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Nitroanilino)ethyl]formamide typically involves the reaction of 4-nitroaniline with ethyl formate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-Nitroanilino)ethyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[2-(4-Nitroanilino)ethyl]formamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the development of new materials and chemicals .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of nitroaniline derivatives in biological systems .

Medicine: The compound’s derivatives are explored for their potential pharmacological properties. Research is ongoing to investigate its role in drug development, particularly in targeting specific enzymes or receptors .

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows for the development of products with specific properties .

Mechanism of Action

The mechanism of action of N-[2-(4-Nitroanilino)ethyl]formamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may result in the modulation of enzyme activity or receptor binding, thereby exerting its effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between N-[2-(4-Nitroanilino)ethyl]formamide and related compounds:

Compound Name Molecular Formula Key Features Reactivity/Applications
This compound C₉H₁₂N₃O₃ Para-nitroaniline, ethyl formamide linkage High reactivity in nucleophilic substitutions; potential in drug intermediates
N-(2-Nitroanilino)formamide C₇H₇N₃O₃ Ortho-nitro group; lacks ethyl chain Altered electronic effects; reduced steric hindrance for meta-substitution
N-(4-Methyl-3-nitrophenyl)formamide C₈H₉N₃O₃ Methyl substituent at position 4; nitro at position 3 Enhanced lipophilicity; applications in dye synthesis
Acetamide, N-[2-(4-nitrophenyl)ethyl]- C₁₀H₁₂N₂O₃ Acetamide group instead of formamide; 4-nitrophenyl ethyl chain Similar nitro effects but differing hydrogen-bonding capacity
N-[2-(4-Fluorophenyl)ethyl]formamide C₉H₁₁FNO₂ Fluorine substituent instead of nitro; ethyl formamide Electron-withdrawing fluorine alters aromatic reactivity; used in PET imaging

Key Structural Influences on Properties

Nitro Group Position: The para-nitro group in this compound enhances resonance stabilization and directs electrophilic substitution to the meta position. In contrast, the ortho-nitro isomer (N-(2-Nitroanilino)formamide) exhibits steric hindrance and altered electronic effects, leading to distinct reactivity in reduction and coupling reactions .

Substituent Effects :

  • Methyl groups (e.g., in N-(4-Methyl-3-nitrophenyl)formamide) increase hydrophobicity and stability against oxidation, making such derivatives suitable for hydrophobic matrices in material science .
  • Halogen substituents (e.g., fluorine in N-[2-(4-Fluorophenyl)ethyl]formamide) introduce electronegativity, affecting aromatic ring reactivity and binding affinity in biological systems .

Chemical Reactivity

  • Reduction Reactions: The para-nitro group in this compound is selectively reduced to an amine (-NH₂) under catalytic hydrogenation, yielding intermediates for antimalarial and antiviral agents. Ortho-nitro analogs require harsher conditions due to steric effects .
  • Cross-Coupling Reactions : The ethyl formamide chain facilitates Suzuki-Miyaura couplings, enabling the synthesis of biaryl derivatives for optoelectronic materials .

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